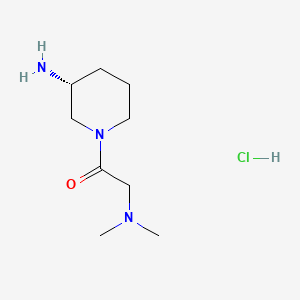
(R)-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride is a chemical compound that features a piperidine ring, an amino group, and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino acids.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.
Attachment of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where the dimethylaminoethyl group is introduced using reagents like dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and imines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its piperidine ring is a common motif in many bioactive molecules, making it a subject of interest in drug discovery .
Medicine
In medicinal chemistry, ®-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity . This modulation can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure and exhibit similar chemical properties.
Dimethylaminoethyl Compounds: Compounds containing the dimethylaminoethyl group, such as dimethylaminoethanol, have similar reactivity and applications.
Uniqueness
What sets ®-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride apart is its combination of the piperidine ring with the dimethylaminoethyl group. This unique structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H20ClN3O |
|---|---|
Poids moléculaire |
221.73 g/mol |
Nom IUPAC |
1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11(2)7-9(13)12-5-3-4-8(10)6-12;/h8H,3-7,10H2,1-2H3;1H/t8-;/m1./s1 |
Clé InChI |
MZMMSPVGMZLYMP-DDWIOCJRSA-N |
SMILES isomérique |
CN(C)CC(=O)N1CCC[C@H](C1)N.Cl |
SMILES canonique |
CN(C)CC(=O)N1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


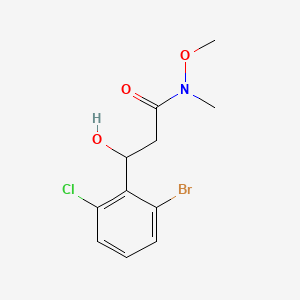
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
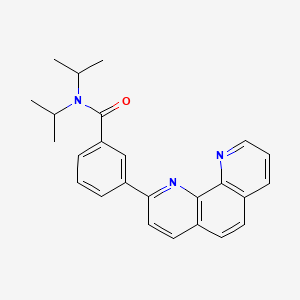
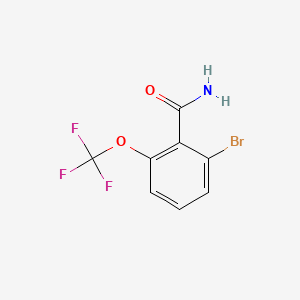
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
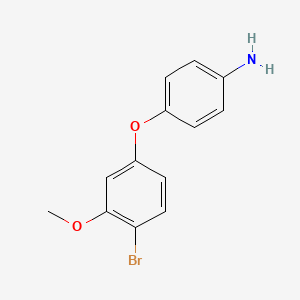

![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)

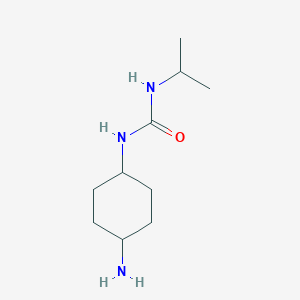
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

